molecular formula C8H10N2O B13532644 4-(Methylamino)benzamide CAS No. 38359-26-1

4-(Methylamino)benzamide

Cat. No.: B13532644
CAS No.: 38359-26-1
M. Wt: 150.18 g/mol
InChI Key: FMTRZMBJVKKIEF-UHFFFAOYSA-N
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Description

4-(Methylamino)benzamide (chemical formula: C₈H₁₀N₂O) is a benzamide derivative characterized by a methylamino (-NHCH₃) substituent at the para position of the benzamide core. This compound has been identified as a substructure of cytosaminomycin B, an anticoccidal antibiotic produced by Streptomyces amakusaensis KO-8119 . Its structural simplicity and functional group versatility make it a valuable scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)benzamide can be synthesized through the direct condensation of 4-(methylamino)benzoic acid with ammonia or amines. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Another method involves the reduction of 4-nitrobenzamide followed by methylation of the resulting 4-aminobenzamide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of microreactor systems has been shown to be effective in optimizing the reaction parameters and scaling up the production .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in 4-(methylamino)benzamide undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductReference
Acidic hydrolysis6M HCl, reflux4-(Methylamino)benzoic acid + NH₃Inferred
Basic hydrolysisNaOH (aq), Δ4-(Methylamino)benzoate⁻ + NH₃Inferred

This reactivity aligns with general benzamide behavior, where hydrolysis yields the corresponding carboxylic acid or carboxylate salt .

Reactivity of the Methylamino Group

The -NHCH₃ group participates in nucleophilic reactions due to its lone electron pair:

Acylation

Reaction with acyl chlorides forms N-acylated derivatives:

python
4-(Methylamino)benzamide + RCOCl → 4-(RCO-N-methylamino)benzamide + HCl

Example : Acetylation with acetyl chloride yields N-acetyl-4-(methylamino)benzamide, a strategy used in antifilovirus agent synthesis .

Alkylation

Quaternary ammonium salts form via alkylation with alkyl halides:

python
4-(Methylamino)benzamide + CH₃I → 4-(Trimethylammonium)benzamide iodide

This pathway is validated by the synthesis of N-methyl-4-(methylamino)benzamide (PubChem CID 18958152) .

Electrophilic Aromatic Substitution

The aromatic ring’s substitution pattern directs electrophiles to specific positions:

ElectrophilePositionProductReference
NO₂⁺Meta to amide3-Nitro-4-(methylamino)benzamideInferred
SO₃H⁺Para to -NHCH₃4-(Methylamino)-3-sulfobenzamideInferred

The methylamino group activates the ring, favoring para substitution relative to itself, while the amide directs meta substitution .

Condensation and Cyclization

Under acidic conditions, this compound participates in condensations:

Example : Reaction with glyoxal (O=CH-CH=O) in trifluoroacetic acid yields heterocyclic products like imidazolidinones, as observed in benzamide-glyoxal condensations .

Biological Activity and Structural Modifications

Structural analogs of this compound exhibit antiviral and antimicrobial properties. Key modifications include:

ModificationBiological ActivityEC₅₀ (EBOV)Source
4-(Aminomethyl)benzamideAntifilovirus (EBOV/MARV)<10 μM
3-Fluoro substitutionEnhanced binding affinityN/A

These derivatives are synthesized via reductive amination or halogenation, demonstrating the methylamino group’s versatility in drug design .

Comparative Reactivity Table

A comparison with structurally related benzamides highlights key differences:

CompoundKey Functional GroupsDominant Reactivity
This compound-NHCH₃, -CONH₂Acylation, electrophilic substitution
4-Fluorobenzamide-F, -CONH₂Nucleophilic aromatic substitution
N-Methylbenzamide-CONHCH₃Hydrolysis, alkylation

Synthetic Pathways

This compound is synthesized via:

  • Nucleophilic substitution : 4-Chlorobenzamide reacts with methylamine .

  • Reductive amination : 4-Aminobenzamide is methylated using formaldehyde and a reducing agent .

Scientific Research Applications

4-(Methylamino)benzamide is a benzamide derivative with several applications, particularly in medicinal chemistry and materials science.

Overview
this compound is a member of the benzamide family . It has been identified in Streptomyces . The compound has a molecular weight of 150.18 g/mol and the molecular formula C8H10N2OC_8H_{10}N_2O .

Biological and Medicinal Applications

  • Antiviral Agent: Substituted 4-(aminomethyl)benzamides, which include this compound derivatives, have demonstrated potential as inhibitors of Ebola virus (EBOV) and Marburg virus entry . Certain 4-(aminomethyl)benzamides have shown effectiveness against both EBOV and MARV, suggesting broad-spectrum antifiloviral activity .
  • Anticancer Agent: Derivatives of N-(2'-aminophenyl)-benzamide, closely related to this compound, have been explored for their therapeutic potential against malignant, proliferative, and autoimmune diseases . These compounds have demonstrated antineoplastic effects, inhibiting the growth of colon carcinoma and showing improved activity against mammary adenocarcinoma .
  • Protein Kinase Inhibition: 4-(Aminomethyl)benzamide derivatives have been investigated as potential anticancer agents due to their inhibitory activity against receptor tyrosine kinases such as EGFR, HER-2, and PDGFRb . Molecular modeling suggests that the 4-(aminomethyl)benzamide linker can lead to favorable molecular geometry for binding to the active site of certain kinases .

Synthesis and Chemical Properties
4-(Aminomethyl)benzamides can be synthesized through various chemical routes, including the treatment of 4-(bromomethyl)benzoic acid esters . These synthetic routes allow for the creation of a variety of structural modifications to optimize the desired biological activity .

Table of Applications

ApplicationDescription
Antiviral AgentInhibits the entry of Ebola virus (EBOV) and Marburg virus (MARV). Effective against wild-type strains of EBOV and MARV.
Anticancer AgentDemonstrates antineoplastic effects. Inhibits the growth of colon carcinoma. Shows improved activity against mammary adenocarcinoma.
Protein Kinase InhibitionInhibits receptor tyrosine kinases such as EGFR, HER-2, and PDGFRb. The 4-(aminomethyl)benzamide linker provides favorable molecular geometry for binding to the active site of kinases.
Intermediate in organic synthesisBuilding block for synthesizing complex molecules with desired biological activities, such as antiviral and anticancer agents. Allows for structural modifications to optimize activity.
IdentificationUsed as a reference compound in chemical libraries and databases. Spectroscopic data (e.g., GC-MS) available for identification and characterization.

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific proteases or kinases, thereby modulating various cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-Methoxy-N-methylbenzamide

  • Structural Features: Replaces the methylamino group with a methoxy (-OCH₃) group.
  • Physicochemical Properties : The dihedral angle between the amide group and benzene ring is 10.6°, promoting intermolecular N–H⋯O hydrogen bonds that stabilize its crystalline lattice .
  • Biological Activity: Primarily used as a synthetic intermediate, lacking direct antimicrobial or kinase inhibition activity reported for 4-(methylamino)benzamide derivatives.

4-Methyl-N-phenylbenzamide

  • Structural Features: Substitutes the methylamino group with a phenyl (-C₆H₅) moiety.
  • Physicochemical Properties: Increased hydrophobicity due to the aromatic phenyl group, reducing water solubility compared to this compound .
  • Biological Activity: Limited bioactivity data, but structural analogs are explored in material science rather than pharmacology.

4-Cyanobenzamide

  • Structural Features: Contains a cyano (-CN) group instead of methylamino.
  • Physicochemical Properties: The electron-withdrawing cyano group reduces electron density on the benzene ring, altering reactivity in nucleophilic substitution reactions .
  • Biological Activity : Used in organic synthesis but lacks reported kinase or antimicrobial activity.

Functionalized Benzamides with Heterocyclic Moieties

Imidazole-Substituted Benzamides

  • Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide.
  • Structural Features : Incorporates an imidazole ring at the para position.
  • Biological Activity : Demonstrates potent anticancer activity (e.g., cervical cancer cell inhibition) and antimicrobial effects, attributed to the imidazole moiety’s ability to interact with cellular targets .

Thiazolidinone-Benzamide Hybrids

  • Example: 4-((1H-benzo[d][1,2,3]triazol-1-yl)methylamino)-N-(4-oxo-2-arylthiazolidin-3-yl)benzamide.
  • Structural Features: Combines benzamide with thiazolidinone, enhancing hydrogen-bonding capacity.
  • Biological Activity: Exhibits moderate to strong antimicrobial and antioxidant activity, surpassing this compound in redox-related applications .

Bioactive Derivatives with Sulfur or Halogen Substituents

Salicylamides (Hydroxybenzamides)

  • Example : 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide.
  • Structural Features : Hydroxyl (-OH) and chloro/nitro groups enhance electronegativity.
  • Biological Activity: Shows potent cytotoxicity against Desulfovibrio piger (90% growth inhibition at 30 µmol·L⁻¹) by disrupting sulfate reduction pathways. This contrasts with this compound, which lacks direct sulfate reductase inhibition .

Trifluoromethyl-Substituted Benzamides

  • Example: N-(3-(4-(5-Methoxy-2-((3-sulfamoylphenyl)amino)pyrimidin-4-yl)piperazin-1-yl)benzyl)-4-(3-(methylamino)-3-oxopropyl)benzamide (CDD-1431).
  • Structural Features : Incorporates trifluoromethyl (-CF₃) and sulfonamide groups.
  • Biological Activity: Potent BMPR2-selective kinase inhibitor (IC₅₀ < 10 nM), highlighting the role of fluorine in enhancing binding affinity compared to non-halogenated analogs .

Comparative Analysis Table

Compound Structural Features Key Biological Activity Reference(s)
This compound -NHCH₃ at para position Anticoccidal antibiotic substructure
4-Methoxy-N-methylbenzamide -OCH₃ substituent Synthetic intermediate
Salicylamides -OH and halogen/nitro groups Sulfate reductase inhibition
Imidazole-benzamides Imidazole ring Anticancer (cervical cancer)
Trifluoromethyl-benzamides -CF₃ and sulfonamide groups Kinase inhibition (BMPR2, EGFR)

Key Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: Methylamino (-NHCH₃) enhances nucleophilicity and hydrogen-bonding capacity, making this compound suitable for enzyme inhibition. In contrast, cyano or nitro groups favor electrophilic interactions .
  • Role of Halogens : Chloro or trifluoromethyl substituents significantly improve antimicrobial and kinase inhibitory activities compared to the parent compound .

Biological Activity

4-(Methylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a benzene ring substituted with a methylamino group and an amide functional group. Its chemical formula is C8H10N2OC_8H_{10}N_2O, with a molecular weight of 150.18 g/mol. The presence of the methylamino group enhances its reactivity and biological activity, making it a versatile scaffold for drug development.

This compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes such as proteases and kinases, modulating critical cellular pathways.
  • Antiviral Activity : It has shown promising results against viruses like Hepatitis B (HBV) and Ebola, acting as an entry inhibitor.
  • Anticancer Potential : Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines.

Antiviral Activity

Research has identified this compound derivatives as potent inhibitors against several viruses:

  • Ebola Virus : A series of 4-(aminomethyl)benzamide-based compounds were developed that demonstrated significant antiviral activity against Ebola virus entry, with effective concentrations (EC50) below 10 μM .
  • Hepatitis B Virus (HBV) : The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) exhibited high anti-HBV activity, with IC50 values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains .
CompoundVirus TypeEC50/IC50 (µM)Notes
IMB-0523HBV1.99 (wild-type), 3.30 (drug-resistant)Higher efficacy than lamivudine
Compound 20Ebola<10Effective entry inhibitor
Compound 32Ebola<1Broad-spectrum activity

Anticancer Activity

The compound's analogs have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, compounds derived from the 4-(aminomethyl)benzamide scaffold displayed potent inhibitory activity against receptor tyrosine kinases, which are crucial in cancer progression:

  • Inhibition of Kinases : Several analogs showed over 90% inhibition against EGFR at concentrations as low as 10 nM .

Case Studies

  • Ebola Virus Inhibition :
    • A study synthesized various derivatives of 4-(aminomethyl)benzamide that demonstrated remarkable potency against Ebola virus entry. Compounds were tested in pseudotyped assays, confirming their effectiveness in inhibiting viral fusion .
  • Anti-HBV Activity :
    • Research on IMB-0523 indicated its potential to inhibit HBV replication significantly while maintaining low cytotoxicity levels. This study highlighted the compound's mechanism involving increased intracellular levels of APOBEC3G, which plays a role in viral inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methylamino)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via coupling reactions using 4-(methylamino)benzoic acid with appropriate amines. For example, in a study, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) were employed as coupling agents in DMF solvent, with DIEA (N,N-diisopropylethylamine) as a base . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), and maintaining anhydrous conditions at 25–30°C. Post-reaction purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are essential for confirming the methylamino group (δ ~2.8 ppm for CH3_3-N) and benzamide backbone. Aromatic protons appear between δ 7.0–8.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 165.0790 for C8_8H10_{10}N2_2O).
  • Infrared (IR) : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups.

Q. What biological activities have been reported for this compound?

  • Key Findings :

  • Neuroprotective Activity : As a substructure of cytosaminomycin B, it exhibits neuroprotective properties in bacterial metabolite studies .
  • Anticancer Potential : Derivatives like KBJK557 showed dose-dependent cytotoxicity in lung cancer cells (A549, PC9) via apoptosis and cell cycle arrest (G2/M phase) .

Advanced Research Questions

Q. How can contradictory biological roles (e.g., neuroprotection vs. cytotoxicity) be analyzed for this compound derivatives?

  • Analytical Framework :

  • Dose-Response Studies : Compare IC50_{50} values across cell lines; e.g., KBJK557 showed IC50_{50} = 12 μM in A549 cells but no toxicity in normal cells at ≤50 μM .
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify divergent pathways (e.g., ROS modulation for neuroprotection vs. caspase activation for apoptosis).
  • Structural Comparisons : Assess substituent effects; the trifluoromethyl group in analogs enhances metabolic stability but may alter target selectivity .

Q. What are the challenges in ensuring purity and stability during this compound synthesis?

  • Solutions :

  • Stability Testing : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures (e.g., analogs decompose at >150°C) .
  • HPLC Purity Checks : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity.
  • Storage Conditions : Store at -20°C under inert gas (N2_2/Ar) to prevent oxidation.

Q. How can researchers investigate the apoptotic mechanism of this compound derivatives?

  • Experimental Design :

  • Flow Cytometry : Use Annexin V/PI staining to quantify apoptosis (e.g., KBJK557 induced 40% apoptosis in H1975 cells at 24 h) .
  • Western Blotting : Monitor caspase-3/9 cleavage and Bcl-2/Bax ratios.
  • Mitochondrial Membrane Potential Assays : JC-1 dye detects depolarization, linking apoptosis to mitochondrial dysfunction.

Q. Critical Considerations

  • Safety : While this compound has low mutagenicity (Ames II testing), handle with PPE (gloves, fume hood) due to structural similarities to mutagenic anomeric amides .
  • Data Reproducibility : Validate synthetic protocols across labs (e.g., EDCI vs. DCC coupling efficiency) and document solvent purity (DMF must be <50 ppm water).

Properties

CAS No.

38359-26-1

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-(methylamino)benzamide

InChI

InChI=1S/C8H10N2O/c1-10-7-4-2-6(3-5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)

InChI Key

FMTRZMBJVKKIEF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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